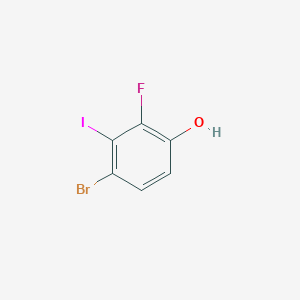

4-Bromo-2-fluoro-3-iodophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

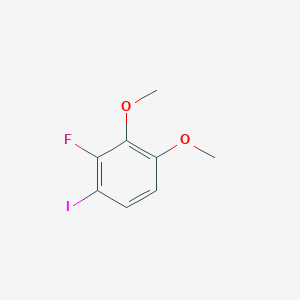

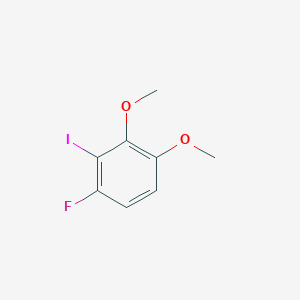

4-Bromo-2-fluoro-3-iodophenol is a chemical compound that belongs to the group of halogenated phenols. It is a phenolic organic compound, which can be used as a fluorine-containing organic intermediate .

Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-3-iodophenol is C6H3BrFIO . The InChI code is 1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H and the InChI key is MRQYTJXVULSNIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-iodophenol is a white to pale yellow crystal . It is soluble in methanol . The predicted density is 1.764±0.06 g/cm3 .Scientific Research Applications

4-Bromo-2-fluoro-3-iodophenol: A Comprehensive Analysis of Scientific Research Applications

1. Synthesis of Fine Chemicals and Pharmaceuticals Halogenated phenols like 4-Bromo-2-fluoro-3-iodophenol are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. Their reactivity allows for the creation of complex molecules used in drug development and other chemical applications .

Biochemical Studies: These compounds are also used in biochemical studies to understand the mechanism of action of drugs and the structure and function of proteins and enzymes. This can lead to the development of new therapeutic agents .

Advanced Oxidation Processes (AOPs): In environmental science, halogenated phenols are used in AOPs for wastewater treatment. They are degraded through oxidizing agents, which is crucial for removing contaminants that are resistant to conventional methods .

Synthetic Biology: The compound’s halogen atoms make it a candidate for use in synthetic biology, where enzymes called halogenases can use it for biotransformations and late-stage C–H functionalization, a technique important in organic synthesis .

Sorption Studies: Halogenated phenols are studied for their sorption capacity, which is significant for environmental remediation. The compound’s interaction with biochar and other sorbents can inform the development of methods to remove pollutants from water .

Biocatalysis: In biocatalysis, halogenated phenols are substrates for peroxidase enzymes. This application is important in the degradation of various pollutants, including endocrine disruptors and industrial dyes .

Safety and Hazards

4-Bromo-2-fluoro-3-iodophenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

4-bromo-2-fluoro-3-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFLDFXVSXUDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-iodophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.